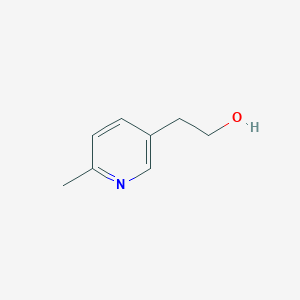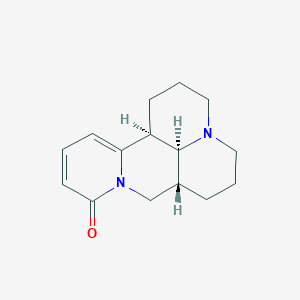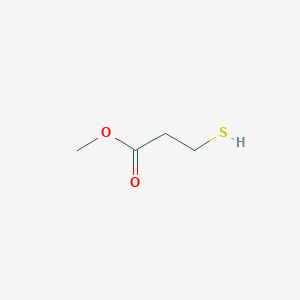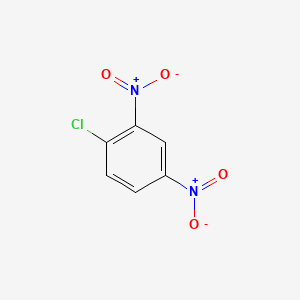
2-((Dimethylamino)methyl)acrylsäure
Übersicht
Beschreibung
2-((Dimethylamino)methyl)acrylic acid, also known as DMAA, is an organic compound that is commonly used in the synthesis of pharmaceuticals and other compounds. DMAA has a wide range of applications in the scientific research field due to its unique properties, such as its ability to act as an agonist for certain receptors and its ability to act as an inhibitor for certain enzymes.
Wissenschaftliche Forschungsanwendungen
Polymerforschung
Die Verbindung wird in der Polymerforschung verwendet. Sie wurde bei der Herstellung neuer funktioneller Monomere verwendet, die auf ihre Thermo-pH-Responsivität hin untersucht wurden . Der Einfluss von hydrophilen/hydrophoben Gruppen, die auf den neuen Monomeren basieren, auf die Phasentrennung und die untere kritische Lösungstemperatur von N-Isopropylacrylamid wurde untersucht .
Hydrophiles Polyurethandesign
Die Verbindung wurde beim Entwurf neuer hydrophiler Polyurethane verwendet. Poly (Acrylsäure) und Poly (2- (Dimethylamino)ethylacrylat) Ketten wurden unter Verwendung des Pfropfpolymerisationsverfahrens auf Polyurethan (PU) gepfropft, um die Wasserverträglichkeit von PU zu verbessern .
Gentransfer
Poly [2- (Dimethylamino)ethylmethacrylat] (PDMAEMA), ein wasserlösliches Polymer, ist in der Lage, elektrostatische Komplexe mit anionischen Biomakromolekülen wie DNA und RNA zu bilden, und wird oft für den Gentransfer verwendet .
Arzneimittel-Abgabesysteme
PDMAEMA wurde bei der Herstellung von Arzneimittel-Abgabesystemen verwendet. So diente beispielsweise ein vernetztes PDMAEMA-Nanogel, das mit Pilocarpinhydrochlorid beladen war, als okuläres Arzneimittel-Abgabesystem . Thermosensitives und vernetztes PDMAEMA-Nanogel wurde auch in der Krebstherapie als Arzneimittel-Abgabesystem von Doxorubicin eingesetzt .
Öl/Wasser-Trennungsmaterialien
Thermo- und pH-doppelt steuerbare Öl/Wasser-Trennungsmaterialien wurden durch radikalische Polymerisation von 2- (Dimethylamino)ethylmethacrylat (DMAEMA) und Methacrylsäure (MAA) erfolgreich hergestellt .
Adsorption von Methylorange
Die Verbindung wurde bei der Synthese von PDMAEMA-basierten Nanocomposite-Hydrogelen verwendet, die in der Adsorptionskinetik von Methylorange aus Wasser verwendet wurden .
Wirkmechanismus
Target of Action
2-((Dimethylamino)methyl)acrylic acid, also known as DMAEMA, is a methacrylic acid derivative that is used as a monomer in the production of polymers It’s known that dmaema is used to modify polymers, enhancing their properties and making them suitable for various applications .
Mode of Action
The mode of action of DMAEMA involves its interaction with other monomers to form homopolymers and copolymers . These polymers can have basic properties, which can be beneficial in various applications. For instance, DMAEMA has been used to modify a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block . This modification resulted in the formation of cationic amphiphilic copolymers with block and graft architecture .
Biochemical Pathways
It’s known that dmaema can form polymers that respond to ph, temperature, and other conditions . These polymers, known as polymersomes, are currently being studied as drug delivery systems or as nanoreactors .
Pharmacokinetics
It’s known that dmaema is a water-miscible liquid , which suggests that it could have good bioavailability.
Result of Action
The result of DMAEMA’s action is the formation of polymers with enhanced properties. For instance, DMAEMA has been used to create polymersomes with dual stimulus–response (i.e., pH and temperature) that may be a platform for gene delivery and nanoreactors . Additionally, DMAEMA has been used to create interpenetrating polymer networks (IPNs) that can be used as drug delivery systems .
Action Environment
The action of DMAEMA can be influenced by environmental factors such as pH and temperature . For instance, the swelling values of polymers containing DMAEMA decrease at low pH (below pH 6.6) due to the interaction of the –COO– groups with the protonated DMAEMA segment through electrostatic attraction . This results in intermolecular complexation via hydrogen bonds .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOKKCPYBWVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279125 | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5415-98-5 | |
| Record name | NSC11325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)





